molecular formula C19H25N5O B2636398 N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415531-25-6

N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No.: B2636398
CAS No.: 2415531-25-6
M. Wt: 339.443
InChI Key: VFJBHDOXYSSNEF-UHFFFAOYSA-N
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Description

N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group, a methyl group, and a 6-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with benzyl bromide to form N-benzyl-4-piperidone. This intermediate is then reacted with methylamine and 6-methylpyrimidin-4-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to its combination of a piperidine ring, benzyl group, and pyrimidine moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-15-12-18(22-14-21-15)23(2)17-8-10-24(11-9-17)19(25)20-13-16-6-4-3-5-7-16/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJBHDOXYSSNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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